6,8-Dibromo-2-methylquinolin-4-ol
Description
Historical Context of Halogenated Quinoline Derivatives in Drug Discovery
Halogenated quinolines have played a pivotal role in medicinal chemistry since the early 20th century, with quinine derivatives serving as foundational antimalarial agents. The introduction of halogen atoms, particularly bromine and chlorine, emerged as a strategic modification to enhance the bioavailability and target specificity of these heterocyclic systems. For instance, broxyquinoline (5,7-dibromo-8-hydroxyquinoline) demonstrated early promise as an antimicrobial agent, though its clinical utility was limited by toxicity concerns.
The evolution of 6,8-dibromo-2-methylquinolin-4-ol builds upon this legacy through systematic structural optimization. Researchers recognized that bromination at specific positions could modulate electron distribution across the quinoline ring, thereby influencing intermolecular interactions with biological targets. A key breakthrough came with the discovery that 2-alkyl substitution patterns (e.g., methyl groups) improved metabolic stability while maintaining potent antibacterial activity. This dual modification strategy—halogenation plus alkylation—has since become a hallmark of modern quinoline-based drug design.
Comparative studies of halogen positioning reveal distinct structure-activity relationships (SAR). For example, dibromination at the 6- and 8-positions creates a steric and electronic profile distinct from monobrominated analogues, as evidenced by nuclear magnetic resonance (NMR) spectral data. In this compound, the ^1^H NMR spectrum shows characteristic downfield shifts for aromatic protons at C5 and C7 (δ 7.85–8.09 ppm), indicative of bromine’s strong electron-withdrawing effects. These electronic perturbations enhance the molecule’s ability to participate in charge-transfer interactions with microbial enzymes or DNA gyrase targets.
Properties
CAS No. |
948294-52-8 |
|---|---|
Molecular Formula |
C10H7Br2NO |
Molecular Weight |
316.98 g/mol |
IUPAC Name |
6,8-dibromo-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7Br2NO/c1-5-2-9(14)7-3-6(11)4-8(12)10(7)13-5/h2-4H,1H3,(H,13,14) |
InChI Key |
KCLJDCWIGXDKCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(N1)C(=CC(=C2)Br)Br |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=CC(=C2)Br)Br |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Quinoline derivatives, including 6,8-dibromo-2-methylquinolin-4-ol, have demonstrated notable antimicrobial properties. The compound inhibits bacterial DNA synthesis by interfering with DNA gyrase and topoisomerase IV, leading to bacterial cell death. This mechanism has been observed in various studies focusing on quinoline derivatives as potential antibiotics.
Anticancer Potential
Research indicates that this compound exhibits anticancer activity against several cancer cell lines. For instance, quinoline derivatives have been shown to inhibit the growth of hepatocellular carcinoma (Hep3B) and lung carcinoma (A549) cells . The compound's ability to induce apoptosis in cancer cells suggests its potential as a lead compound in cancer therapy.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of quinoline derivatives and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibitory effects on bacterial growth compared to standard antibiotics.
Case Study 2: Anticancer Activity
A patent filed for quinoline derivatives highlights the anticancer properties of compounds similar to this compound. In vitro studies showed that these compounds could effectively reduce cell viability in various cancer cell lines by inducing apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
The following table compares 6,8-Dibromo-2-methylquinolin-4-ol with structurally related quinoline derivatives:
Key Observations :
- Halogen Type: Replacing bromine with chlorine (e.g., 6,8-dichloro analog) reduces molecular weight and polarizability, impacting solubility and reactivity . Aromatic Substituents: The 4-chlorophenyl group in 5c introduces steric bulk and electron-withdrawing effects, influencing cross-coupling reactivity in Suzuki-Miyaura reactions .
Electronic and Spectral Comparisons
- ¹³C NMR Shifts: The C-4 hydroxyl in the target compound causes a deshielded carbon resonance at δ 167.4 ppm, contrasting with C-4 methoxy derivatives (δ ~55–60 ppm for OCH₃) . Bromine vs. Chlorine: Brominated quinolines (e.g., target compound) show distinct ¹H NMR splitting patterns (e.g., δ 8.09–8.45 ppm for aromatic protons) compared to chlorinated analogs (e.g., δ 7.85–8.14 ppm) due to heavier halogen-induced deshielding .
IR Spectroscopy :
Reactivity in Cross-Coupling Reactions
The target compound’s 6,8-dibromo motif provides two reactive sites for Suzuki-Miyaura coupling, as demonstrated in analogs like 6,8-bis[2-(4-fluorophenyl)ethenyl]-4-methoxy-2-phenylquinoline (6a), where bromines are replaced with arylvinyl groups (yield: 60%) . By contrast, mono-halogenated or chlorinated derivatives (e.g., 6,8-dichloro analogs) show lower reactivity under similar conditions due to weaker C–Cl bond polarization .
Q & A
Q. Which spectroscopic techniques are essential for characterizing substitution patterns in brominated quinolines?
- Methodological Answer : ¹H NMR is critical for identifying aromatic proton environments and bromine-induced deshielding effects. ¹³C NMR (e.g., Figure S40 in ) resolves carbon frameworks, while HRMS confirms molecular weight and isotopic patterns (e.g., Br²⁷⁹/⁸¹ doublets) . IR spectroscopy detects functional groups like hydroxyl or carbonyl moieties .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions modify brominated positions in this compound?
- Methodological Answer : The bromine atoms at positions 6 and 8 are reactive sites for palladium-catalyzed cross-coupling. A protocol involves using PdCl₂(PPh₃)₂, PCy₃, and aryl/vinyl boronic acids in dioxane/water under argon. Reaction optimization includes temperature control (80–90°C) and stoichiometric ratios (boronic acid:substrate = 2.5:1) to minimize debromination . Post-reaction purification via column chromatography (silica gel, CHCl₃/MeOH) isolates coupled products.
Q. What crystallographic software and parameters are recommended for structural determination of brominated quinolines?
- Methodological Answer : SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are widely used. Key parameters include high-resolution diffraction data (≤ 0.8 Å), anisotropic displacement parameters for heavy atoms (Br), and twin refinement for challenging crystals. Hydrogen bonding networks and π-π stacking interactions are analyzed using Olex2 or Mercury .
Q. How can density functional theory (DFT) validate crystallographic data for brominated quinolines?
- Methodological Answer : DFT calculations (B3LYP/6-311++G(d,p)) optimize molecular geometry and compare bond lengths/angles with X-ray data. Discrepancies > 0.05 Å may indicate crystal packing effects. Electrostatic potential maps predict reactive sites, while HOMO-LUMO gaps correlate with spectroscopic transitions .
Q. How should researchers resolve contradictions in spectroscopic or crystallographic data for halogenated quinolines?
- Methodological Answer : Contradictions arise from isotopic splitting (Br²⁷⁹/⁸¹ in MS/NMR) or crystallographic disorder. Mitigation strategies include:
- Repeating experiments under controlled conditions (e.g., inert atmosphere for oxidation-sensitive intermediates) .
- Using complementary techniques (e.g., X-ray vs. neutron diffraction for hydrogen atom positions).
- Statistical validation (R-factors, goodness-of-fit in crystallography; signal-to-noise ratios in NMR) .
Data Management & Reproducibility
Q. What practices ensure reproducibility in synthesizing and characterizing brominated quinolines?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
